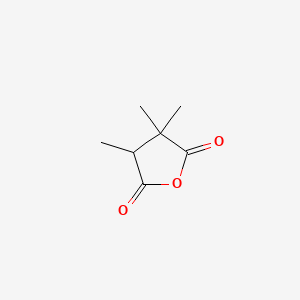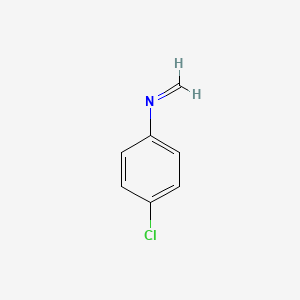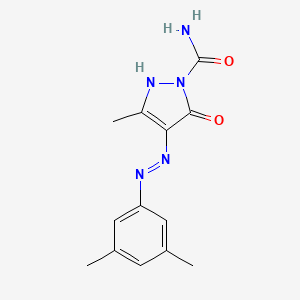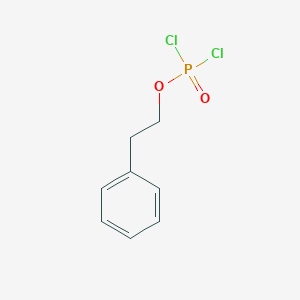
Dihydro-3,3,4-trimethyl-2,5-furandione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-3,3,4-trimethyl-2,5-furandione: is a heterocyclic organic compound with the molecular formula C7H10O3 and a molecular weight of 142.1525 g/mol . It is also known by its IUPAC name 3,3,4-trimethyl-2,5-dihydrofuran-2,5-dione . This compound is characterized by its unique structure, which includes a furan ring substituted with three methyl groups and two carbonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Heating of 2,2,3,3-tetramethylbutanedioic acid: This method involves heating 2,2,3,3-tetramethylbutanedioic acid to produce dihydro-3,3,4-trimethyl-2,5-furandione.
Reaction of 3,3,4,4-tetramethyl-2,5-dihydropyrrole-2,5-dione: This compound can be synthesized with a yield of over 50% by reacting 3,3,4,4-tetramethyl-2,5-dihydropyrrole-2,5-dione.
Industrial Production Methods: The industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Dihydro-3,3,4-trimethyl-2,5-furandione can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under suitable conditions to yield reduced derivatives.
Substitution: Substitution reactions can occur at the methyl groups or the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution reagents: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation products: Oxidized derivatives of this compound.
Reduction products: Reduced derivatives of the compound.
Substitution products: Substituted derivatives with different functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Chemistry: : Dihydro-3,3,4-trimethyl-2,5-furandione is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through different chemical reactions.
Biology: : In biological research, this compound can be used as a model compound to study the behavior of similar heterocyclic compounds in biological systems.
Industry: : In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of dihydro-3,3,4-trimethyl-2,5-furandione involves its interaction with various molecular targets and pathways. The compound’s furan ring and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
3,3,4,4-tetramethyl-2,5-dihydrofuran-2,5-dione: This compound is structurally similar but has an additional methyl group on the furan ring.
2,5-furandione, 3-methyl-:
Uniqueness: Dihydro-3,3,4-trimethyl-2,5-furandione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
35046-67-4 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
3,3,4-trimethyloxolane-2,5-dione |
InChI |
InChI=1S/C7H10O3/c1-4-5(8)10-6(9)7(4,2)3/h4H,1-3H3 |
Clave InChI |
KVUMRRVTCYRBGG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OC(=O)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)




![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)






